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Compound of Interest

Compound Name: Lacto-N-difucohexaose II

CAS No.: 62258-12-2

Cat. No.: B164729

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Lacto-N-
difucohexaose II (LNDFH II), a complex human milk oligosaccharide (HMO) with significant

potential in infant nutrition and therapeutic applications. This document details the enzymatic

steps, genetic requirements, and quantitative production parameters established in engineered

microbial systems, offering a comprehensive resource for researchers in glycobiology,

metabolic engineering, and drug development.

Introduction to Lacto-N-difucohexaose II
Lacto-N-difucohexaose II is a neutral, di-fucosylated hexasaccharide found in human milk.[1]

Its core structure consists of a lacto-N-tetraose (LNT) backbone, which is fucosylated at two

positions.[2][3] The precise structure is Gal(β1-3)[Fuc(α1-4)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-

3)]Glc.[4] HMOs like LNDFH II are known to play a crucial role in shaping the infant gut

microbiota, modulating the immune system, and acting as anti-adhesive antimicrobials. The

complexity of their chemical synthesis has driven the development of robust biotechnological

production platforms, primarily in metabolically engineered Escherichia coli.
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The Biosynthetic Pathway of Lacto-N-difucohexaose
II
The biosynthesis of LNDFH II in engineered E. coli is a multi-step process that begins with the

formation of a lacto-N-tetraose (LNT) core, followed by two fucosylation steps. This pathway

relies on the expression of specific glycosyltransferases and the availability of the necessary

sugar-nucleotide donors.

Synthesis of the Lacto-N-tetraose (LNT) Core
The synthesis of the LNT precursor from lactose involves a two-step enzymatic cascade:

Formation of Lacto-N-triose II (LNT II): The initial step involves the transfer of an N-

acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the C3 position of the terminal

galactose of lactose. This reaction is catalyzed by a β-1,3-N-acetylglucosaminyltransferase

(LgtA).[5][6]

Elongation to Lacto-N-tetraose (LNT): Subsequently, a galactose residue is transferred from

UDP-galactose to the C3 position of the newly added GlcNAc of LNT II. This step is

catalyzed by a β-1,3-galactosyltransferase, such as WbgO.[5][7]

Fucosylation of Lacto-N-tetraose to Lacto-N-
difucohexaose II
The final steps in the biosynthesis of LNDFH II involve the sequential addition of two fucose

residues from the donor molecule GDP-L-fucose to the LNT core. This is accomplished by

specific fucosyltransferases:

First Fucosylation: An α1,3/4-fucosyltransferase, such as FucT14 from Helicobacter pylori,

transfers a fucose residue to the LNT molecule.[2][3][5] This enzyme can exhibit dual

specificity, but for LNDFH II synthesis, the α1,3-linkage to the glucose unit and the α1,4-

linkage to the GlcNAc unit are of interest.

Second Fucosylation and Enhancement: The efficiency of the second fucosylation to yield

LNDFH II can be significantly enhanced by the co-expression of another α1,3-

fucosyltransferase, FutM1, from a Bacteroidaceae bacterium.[2][3]
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The De Novo GDP-L-fucose Pathway
A critical component for the synthesis of fucosylated HMOs is the intracellular availability of the

fucose donor, GDP-L-fucose. Engineered strains for LNDFH II production incorporate a de

novo GDP-L-fucose synthesis pathway.[2][3] This pathway converts fructose-6-phosphate from

the central carbon metabolism into GDP-L-fucose through a series of enzymatic reactions.

Quantitative Production Data
The production of LNDFH II and its precursors has been successfully demonstrated in

engineered E. coli, with significant titers achieved through process optimization. The following

tables summarize the key quantitative data from shake-flask and fed-batch fermentations.
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Precursor/P
roduct

Host Strain
Cultivation
Method

Titer (g/L)
Productivity
(g/L·h)

Reference

Lacto-N-

triose II
E. coli Shake-flask 5.52 - [6]

Lacto-N-

triose II
E. coli Fed-batch 46.2 0.77 [6][8]

Lacto-N-

tetraose
E. coli Shake-flask 3.11 - [7]

Lacto-N-

tetraose
E. coli Fed-batch 25.49 0.61 [7]

Lacto-N-

difucohexaos

e II

E. coli Shake-flask 3.011 - [2][3]

Lacto-N-

difucohexaos

e II

E. coli Fed-batch 18.062 0.301 [2]

Table 1:

Summary of

LNDFH II and

Precursor

Production

Titers.
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Product Precursors Byproducts Reference

Lacto-N-

difucohexaose II

Lacto-N-triose II

(0.512 g/L), Lacto-N-

tetraose (0.712 g/L)

Lacto-N-fucopentaose

V (0.671 g/L), Lacto-

N-fucopentaose II

(0.009 g/L), 3-

Fucosyllactose (0.011

g/L)

[3]

Table 2: Precursor

Consumption and

Byproduct Formation

in LNDFH II

Production.

Experimental Methodologies
The successful biosynthesis of LNDFH II relies on precise metabolic engineering and controlled

fermentation conditions. The following sections outline the key experimental protocols.

Construction of Recombinant Plasmids and Strains
The construction of an LNDFH II-producing E. coli strain involves the assembly of multiple

plasmids, each harboring specific modules of the biosynthetic pathway.[3]

LNT Precursor Module: Genes encoding the β-1,3-N-acetylglucosaminyltransferase (e.g.,

lgtA) and the β-1,3-galactosyltransferase (e.g., wbgO) are cloned into a suitable expression

vector.[3][5]

De Novo GDP-L-fucose Pathway Module: The genes for the enzymes involved in the

conversion of fructose-6-phosphate to GDP-L-fucose are assembled into a separate

plasmid.[2][3]

Fucosyltransferase Module: The genes for the α1,3/4-fucosyltransferase (e.g., FucT14) and

any enhancing fucosyltransferases (e.g., FutM1) are cloned into another expression vector.

[2][3]
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Host Strain Engineering: The initial host strain, typically a derivative of E. coli BL21(DE3),

may be further engineered to enhance precursor supply or reduce byproduct formation.[3][6]

The final production strain is generated by co-transforming the engineered host with the

multiple plasmids.[3]

Shake-Flask and Fed-Batch Fermentation
Shake-Flask Cultivation: Initial screening and optimization of strains are typically performed

in shake flasks. A defined medium, such as GD medium supplemented with lactose, is

commonly used.[3] Cultures are grown at a controlled temperature (e.g., 37°C) with

agitation. Induction of gene expression is typically initiated by the addition of IPTG at a

specific cell density.[3]

Fed-Batch Fermentation: For high-titer production, fed-batch cultivation is employed. The

fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved

oxygen. A feeding strategy is implemented to supply nutrients, including the carbon source

and lactose, to maintain cell growth and productivity.[2][6][7]

Product Analysis
The quantification of LNDFH II and related oligosaccharides is performed using High-

Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric

Detection (PAD).[3]

Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the LNDFH II

biosynthesis pathway and a typical experimental workflow for constructing a production strain.
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Caption: Biosynthetic pathway of Lacto-N-difucohexaose II.
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Caption: Experimental workflow for LNDFH II production.

Conclusion
The enzymatic biosynthesis of Lacto-N-difucohexaose II in engineered microorganisms

represents a significant advancement in the production of complex human milk
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oligosaccharides. The modular nature of the pathway allows for systematic optimization,

leading to high production titers. This technical guide provides a foundational understanding of

the LNDFH II biosynthesis pathway, offering valuable insights for researchers and

professionals aiming to harness the potential of this important HMO. Further research may

focus on optimizing the expression of fucosyltransferases to minimize byproduct formation and

further enhance the overall yield of LNDFH II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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